molecular formula C19H14ClN3O2S B3607526 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No. B3607526
M. Wt: 383.9 g/mol
InChI Key: UXDZCRIRVRHYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-b]pyridine derivatives, which have been reported to exhibit a diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is not fully understood. However, it has been suggested that the compound exerts its activity by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been reported to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine. One of the areas of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine has been extensively studied for its potential therapeutic applications. Several studies have reported its activity against various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has also been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-11-15-17(22-9-3-4-10-22)18(26-19(15)21-12(2)16(11)20)13-5-7-14(8-6-13)23(24)25/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZCRIRVRHYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(C=C3)[N+](=O)[O-])N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
Reactant of Route 5
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
Reactant of Route 6
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

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